molecular formula C6H10ClNO B14719327 1-Chloro-5-isocyanatopentane CAS No. 13107-92-1

1-Chloro-5-isocyanatopentane

Cat. No.: B14719327
CAS No.: 13107-92-1
M. Wt: 147.60 g/mol
InChI Key: OTQFXPKHUSVOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₆H₁₀ClNO, with a molecular weight of approximately 147.6 g/mol. This compound is primarily utilized in organic synthesis as a bifunctional reagent, enabling the introduction of both reactive chloro and isocyanate groups into target molecules. Applications include its use as a crosslinking agent in polymer chemistry and as an intermediate in pharmaceutical or agrochemical synthesis. Its reactivity stems from the electrophilic isocyanate group, which readily undergoes nucleophilic addition reactions, and the chloro group, which can participate in substitution or elimination reactions .

Properties

IUPAC Name

1-chloro-5-isocyanatopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-4-2-1-3-5-8-6-9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFXPKHUSVOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600299
Record name 1-Chloro-5-isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13107-92-1
Record name 1-Chloro-5-isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Chloro-5-isocyanatopentane can be synthesized through several routes. One common method involves the reaction of 5-chloropentanol with phosgene to produce 5-chloropentyl chloroformate, which is then treated with ammonia to yield 1-chloro-5-isocyanatopentane . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and specific solvents can further enhance the reaction rates and selectivity .

Chemical Reactions Analysis

1-Chloro-5-isocyanatopentane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-chloro-5-isocyanatopentane primarily involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of stable urethane or urea linkages . The chloro group can also undergo nucleophilic substitution, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Key Findings :

  • Isocyanates exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to isothiocyanates due to the greater electronegativity of oxygen versus sulfur .
  • The methyl branch in 1-Isothiocyanato-5-methylhexane may reduce steric accessibility, further lowering its reactivity relative to the linear 1-Chloro-5-isocyanatopentane.

Chain-Length and Substituent Effects

Compounds with varying chain lengths or substituent positions demonstrate distinct physicochemical behaviors:

Chloro-Substituted Isocyanates

  • 1-Chloro-3-isocyanatopropane (C₄H₆ClNO): A shorter-chain analog with chlorine at position 1 and isocyanate at position 3.
  • 1-Chloro-6-isocyanatohexane (C₇H₁₂ClNO): A longer-chain variant with increased hydrophobicity.
Property 1-Chloro-5-isocyanatopentane 1-Chloro-3-isocyanatopropane 1-Chloro-6-isocyanatohexane
Boiling Point (°C) ~180–190 (est.) ~150–160 (est.) ~200–210 (est.)
Solubility Moderate in polar solvents High in polar solvents Low in polar solvents

Key Findings :

  • Longer chains (e.g., hexane vs. pentane) reduce polarity and solubility in aqueous systems.
  • Shorter chains (e.g., propane) enhance volatility and reactivity due to reduced steric hindrance.

Non-Chlorinated Isocyanates

  • Pentamethylene Diisocyanate (C₇H₁₀N₂O₂): A non-chlorinated diisocyanate used in polyurethane production.
Property 1-Chloro-5-isocyanatopentane Pentamethylene Diisocyanate
Functionality Monoisocyanate + chloro Diisocyanate
Reactivity Moderate (monofunctional) High (bifunctional)
Stability Lower (prone to hydrolysis) Higher (stable under anhydrous conditions)

Key Findings :

  • The absence of a chloro group in diisocyanates improves hydrolytic stability, making them preferable for moisture-sensitive applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.